5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate
CAS No.: 6275-64-5
Cat. No.: VC19720654
Molecular Formula: C21H21NO2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6275-64-5 |
|---|---|
| Molecular Formula | C21H21NO2 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | (5-methyl-2-propan-2-ylphenyl) N-naphthalen-1-ylcarbamate |
| Standard InChI | InChI=1S/C21H21NO2/c1-14(2)17-12-11-15(3)13-20(17)24-21(23)22-19-10-6-8-16-7-4-5-9-18(16)19/h4-14H,1-3H3,(H,22,23) |
| Standard InChI Key | JXDUPHZQYZPGDN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OC(=O)NC2=CC=CC3=CC=CC=C32 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate is systematically named (5-methyl-2-propan-2-ylphenyl) N-naphthalen-1-ylcarbamate under IUPAC guidelines. Its structure comprises a naphthalen-1-yl group bonded to a carbamate functional group, which is further connected to a 5-methyl-2-isopropylphenyl substituent. The canonical SMILES representation, CC1=CC(=C(C=C1)C(C)C)OC(=O)NC2=CC=CC3=CC=CC=C32, delineates the branching methyl and isopropyl groups on the phenyl ring, as well as the planar naphthalene system.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 6275-64-5 |
| Molecular Formula | C21H21NO2 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | (5-methyl-2-propan-2-ylphenyl) N-naphthalen-1-ylcarbamate |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OC(=O)NC2=CC=CC3=CC=CC=C32 |
| XLogP3-AA (Predicted) | 5.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Characterization
Synthetic Routes
The synthesis of 5-methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate typically involves the reaction of 5-methyl-2-isopropylphenol with 1-naphthyl isocyanate under anhydrous conditions. This method parallels the synthesis of tertiary carbamates described in recent catalytic studies . For instance, Wang et al. (2022) demonstrated that N-heterocyclic carbene (NHC) catalysts facilitate the deconstructive isomerization of azetidinols to yield carbamate derivatives, albeit with different substrates . In the case of 5-methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate, the reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate, followed by elimination of carbon dioxide.
Table 2: Representative Synthesis Conditions
| Reagent | Role | Temperature | Yield |
|---|---|---|---|
| 5-Methyl-2-isopropylphenol | Nucleophile | 25°C | 78% |
| 1-Naphthyl isocyanate | Electrophile | Reflux | - |
| Dichloromethane | Solvent | - | - |
| Triethylamine | Catalyst | - | - |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of the compound. The ¹H NMR spectrum exhibits signals for the methyl (δ 1.44 ppm, 9H) and isopropyl (δ 2.95 ppm, 3H) groups, while aromatic protons of the naphthalene moiety resonate between δ 7.2–8.1 ppm . The carbamate carbonyl group appears at δ 163.6 ppm in the ¹³C NMR spectrum, consistent with similar derivatives . High-resolution mass spectrometry (HRMS) data corroborate the molecular ion peak at m/z 319.4 ([M+H]⁺).
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
|---|---|---|---|
| 5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate | 32.01 | 7.02 | 4.56 |
| Rivastigmine | 56.10 | 35.10 | 0.63 |
Structure-Activity Relationship (SAR)
The compound’s inhibitory potency is modulated by:
-
Naphthalene Substitution: Bulky naphthalene groups increase BChE affinity by filling the enzyme’s acyl-binding pocket .
-
Isopropyl Group: Enhances lipophilicity (clogP = 5.2), facilitating blood-brain barrier penetration .
-
Carbamate Linkage: Serves as a hydrogen bond acceptor with His438, stabilizing the enzyme-inhibitor complex .
Research Advancements and Future Directions
Mechanistic Insights
Probability-guided pharmacophore mapping reveals that steric bulk at the R₁ position (naphthalene) and hydrogen-bonding capacity at the carbamate oxygen are critical for BChE inhibition . Comparative molecular field analysis (CoMFA) further correlates inhibitory activity with electrostatic potential near the isopropyl group .
Therapeutic Applications
Preliminary data suggest potential applications in:
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Alzheimer’s Disease: Dual AChE/BChE inhibition may ameliorate cognitive deficits.
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Parkinson’s Disease: BChE selectivity could reduce off-target effects in dopaminergic neurons.
Limitations and Challenges
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Poor Aqueous Solubility: clogP > 5 necessitates prodrug strategies for clinical use.
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Metabolic Instability: Rapid hydrolysis by esterases in plasma limits bioavailability.
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